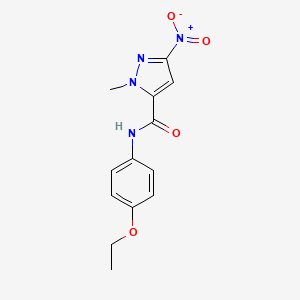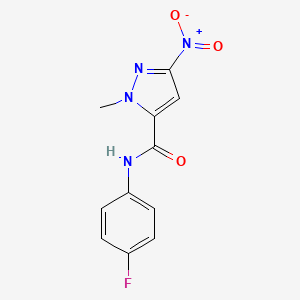
N-(4-ethoxyphenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide, also known as ENPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of N-(4-ethoxyphenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide is not fully understood. However, it has been proposed that N-(4-ethoxyphenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide exerts its anti-inflammatory and anti-tumor effects by modulating various signaling pathways. N-(4-ethoxyphenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. Additionally, N-(4-ethoxyphenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide has been found to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide has been found to modulate various biochemical and physiological processes in the body. It has been reported to reduce the levels of inflammatory mediators, such as prostaglandins and leukotrienes, and increase the levels of anti-inflammatory cytokines, such as IL-10. Additionally, N-(4-ethoxyphenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide has been found to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethoxyphenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and good yield. Additionally, N-(4-ethoxyphenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide has been found to exhibit low toxicity and good solubility in various solvents. However, there are some limitations to using N-(4-ethoxyphenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide in lab experiments. It has been found to exhibit poor aqueous solubility, which may limit its application in certain experiments. Additionally, the exact mechanism of action of N-(4-ethoxyphenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide is not fully understood, which may make it difficult to interpret the results of some experiments.
Orientations Futures
There are several future directions for research on N-(4-ethoxyphenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide. Firstly, further studies are needed to elucidate the exact mechanism of action of N-(4-ethoxyphenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide. This will help to understand the molecular pathways involved in its anti-inflammatory and anti-tumor effects. Secondly, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-(4-ethoxyphenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide in vivo. This will help to determine the optimal dosage and administration route for N-(4-ethoxyphenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide in clinical settings. Finally, more studies are needed to investigate the potential applications of N-(4-ethoxyphenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide in other fields, such as agriculture and environmental science.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been reported to exhibit anti-inflammatory, analgesic, and anti-tumor activities. N-(4-ethoxyphenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and reduce the expression of COX-2, which is a key enzyme involved in inflammation. Additionally, N-(4-ethoxyphenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2-methyl-5-nitropyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-3-21-10-6-4-9(5-7-10)14-13(18)11-8-12(17(19)20)15-16(11)2/h4-8H,3H2,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNVGMOPAYLZFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=NN2C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B4329342.png)
![4-ethoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B4329352.png)
![methyl 4-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-5-methyl-1H-pyrazol-1-yl)butanoate](/img/structure/B4329357.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4329380.png)
![3-thia-1,4,5-triazatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene](/img/structure/B4329387.png)
![2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4329394.png)
![methyl 4-{3,5-dimethyl-4-[(3,4,5-trimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoate](/img/structure/B4329412.png)


![4-methoxy-2-[2-(3-methyl-4-nitroisoxazol-5-yl)vinyl]phenol](/img/structure/B4329435.png)
![5-[2-(3-ethoxy-4-methoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole](/img/structure/B4329437.png)
![ethyl 7-methyl-5-nitro-2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-1'-carboxylate](/img/structure/B4329442.png)

